MEGA-8

Description

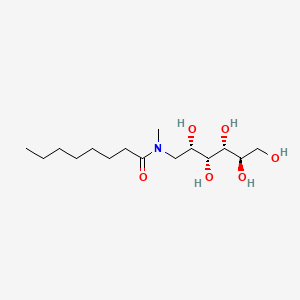

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]octanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31NO6/c1-3-4-5-6-7-8-13(20)16(2)9-11(18)14(21)15(22)12(19)10-17/h11-12,14-15,17-19,21-22H,3-10H2,1-2H3/t11-,12+,14+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWGZAXBCCNRTM-CTHBEMJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)N(C)CC(C(C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)N(C)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501005802 | |

| Record name | 1-Deoxy-1-[methyl(octanoyl)amino]hexitolato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501005802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85316-98-9 | |

| Record name | N-Octanoyl-N-methylglucamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85316-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mega 8 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085316989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Deoxy-1-[methyl(octanoyl)amino]hexitolato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501005802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Glucitol, 1-deoxy-1-[methyl(1-oxooctyl)amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTANOYL N-METHYLGLUCAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3TDB90KLN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

MEGA-8 Detergent: A Technical Guide for Biochemical Applications

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Octanoyl-N-methylglucamide, commonly known as MEGA-8, is a non-ionic detergent widely employed in biochemical and life sciences research.[1][2] Its non-denaturing properties make it particularly valuable for applications requiring the preservation of protein structure and function.[1][3] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, core applications, and detailed experimental protocols.

Physicochemical Properties of this compound

This compound is favored for its ability to solubilize membrane proteins without altering their biological activity.[1] It is a water-soluble, non-ionic detergent that is transparent in the UV region, which prevents interference with spectrophotometric protein quantification at 280 nm.[1][3][4] A key characteristic of this compound is its relatively high Critical Micelle Concentration (CMC), which facilitates its removal from protein solutions via dialysis.[1][4][5][6]

The properties of a detergent are crucial for its selection in specific applications. The CMC is the concentration at which detergent monomers begin to self-assemble into aggregates called micelles.[7][8] The aggregation number represents the average number of monomers within a single micelle.[8]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Full Chemical Name | Octanoyl-N-methylglucamide | [6][9] |

| Synonyms | N-Octanoyl-N-methyl-D-glucamine, OMEGA | [4][10][11] |

| CAS Number | 85316-98-9 | [1][4][12] |

| Molecular Formula | C₁₅H₃₁NO₆ | [5][6][12][13] |

| Molecular Weight | 321.41 g/mol | [1][12][13][14] |

| Appearance | White crystalline powder | [1][6][9] |

| Type | Non-ionic | [1][3][4][14] |

| Critical Micelle Concentration (CMC) | 58-79 mM in water | [1][2][5][6][7][9][11][14] |

| Solubility | Water Soluble | [5][6][9][15] |

Core Applications in Biochemistry

This compound's gentle, non-denaturing nature makes it suitable for a variety of sensitive biochemical applications.[1]

Key Applications Include:

-

Solubilization of Membrane Proteins: this compound is highly effective at extracting membrane proteins from the lipid bilayer while preserving their native conformation and biological activity.[1][4][15]

-

Protein Purification and Analysis: Due to its non-ionic character, it does not interfere with ion-exchange chromatography.[4] Its high CMC also allows for easy removal during purification steps.[3][5][6]

-

Cell Lysis: As a mild lysis agent, it can be used to disrupt cell membranes to release soluble proteins without causing denaturation, which is particularly useful for isolating cytoplasmic proteins.[16]

-

Biochemical Assays: Its transparency in the UV spectrum makes it compatible with assays that require protein concentration determination.[3][4]

-

Western Blotting: While less common than Tween-20 or Triton X-100, non-ionic detergents like this compound can be used in washing buffers to reduce non-specific antibody binding and background noise.[17]

The diagram below illustrates a generalized workflow for membrane protein extraction, a primary application of this compound.

Experimental Protocols

The following are generalized protocols for common applications of this compound. Researchers should optimize concentrations and incubation times for their specific protein of interest and cell type.

This protocol provides a general framework for extracting membrane proteins from isolated cell membranes.

Reagents:

-

Homogenization Buffer: e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.2, supplemented with protease inhibitors.[18]

-

Solubilization Buffer: Homogenization buffer containing this compound at a concentration 2-5 times its CMC (e.g., 160-400 mM or approximately 5-13% w/v). The optimal detergent-to-protein ratio often needs to be determined empirically, starting from a range of 1:1 to 10:1 (w/w).[19]

Methodology:

-

Membrane Preparation:

-

Harvest cells and wash with ice-cold PBS.[18]

-

Resuspend the cell pellet in ice-cold Homogenization Buffer and lyse the cells using a mechanical homogenizer or sonicator.[18]

-

Perform a low-speed centrifugation (e.g., 700 x g for 10 min) to remove nuclei and cell debris.[18]

-

Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C to pellet the total cell membranes.[18][20] Discard the supernatant containing the cytosolic fraction.

-

-

Solubilization:

-

Resuspend the membrane pellet in a minimal volume of ice-cold Solubilization Buffer.

-

Incubate the suspension for 30-60 minutes at 4°C with gentle, continuous agitation (e.g., using an end-over-end rotator).

-

-

Clarification:

-

Centrifuge the solubilized mixture at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.[18]

-

Carefully collect the supernatant, which contains the solubilized membrane proteins. This extract is now ready for downstream purification.

-

For extracting cytoplasmic proteins while maintaining their native structure, a mild lysis buffer containing this compound can be employed.

Reagents:

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) this compound (approx. 31 mM, below CMC), supplemented with protease inhibitors. Note: For lysis without forming micelles to solubilize membrane proteins, concentrations are kept lower than for membrane protein extraction.

Methodology:

-

Cell Preparation:

-

Harvest cultured cells and wash once with ice-cold PBS.

-

Aspirate the supernatant and note the approximate volume of the cell pellet.

-

-

Lysis:

-

Add 3-5 volumes of ice-cold Lysis Buffer to the cell pellet.

-

Vortex gently and incubate on ice for 30 minutes, with occasional vortexing.[21]

-

-

Harvest Lysate:

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[21]

-

Transfer the supernatant (containing the soluble protein extract) to a new, pre-chilled tube for further analysis.

-

Logical Relationships and Considerations

The effectiveness of a detergent is governed by a balance of its properties. The relationship between detergent concentration and its state in solution is fundamental to its application.

Key Considerations:

-

Concentration: Always use detergents at concentrations above their CMC for efficient solubilization of membrane proteins.[22]

-

Temperature: Detergent properties, including CMC, can be temperature-dependent.[8][9] Most protocols are optimized for 4°C to maintain protein stability.

-

Purity: Use high-purity detergents to avoid contaminants like peroxides that can damage proteins.[23]

-

Detergent Removal: The high CMC of this compound makes it relatively easy to remove by dialysis, a key advantage over detergents with low CMCs like Triton X-100.[19]

By understanding these properties and following optimized protocols, researchers can effectively leverage this compound for the successful isolation and analysis of proteins in their native, functional state.

References

- 1. This compound | Hello Bio [hellobio.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. MEGA 8, cas no. 85316-98-9, purified detergent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]

- 4. Detergent this compound | CAS 85316-98-9 Dojindo [dojindo.com]

- 5. MEGA 8 Detergent | AAT Bioquest [aatbio.com]

- 6. MEGA 8 [gbiosciences.com]

- 7. ttuhsc.edu [ttuhsc.edu]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 10. N-Octanoyl-N-methylglucamine - N-(D-Glucityl)-N-methyloctanamide, N-Methyl-N-octanoyl-D-glucamine [sigmaaldrich.com]

- 11. N-Octanoyl-N-methylglucamine ≥97% (GC) | 85316-98-9 [sigmaaldrich.com]

- 12. N-Octanoyl-N-methylglucamine | CymitQuimica [cymitquimica.com]

- 13. N-Octanoyl-N-methylglucamine | C15H31NO6 | CID 160091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]

- 15. caymanchem.com [caymanchem.com]

- 16. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - TW [thermofisher.com]

- 17. Detergents required for Western Blot Washing Solution - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. info.gbiosciences.com [info.gbiosciences.com]

- 20. Cost-effective Purification of Membrane Proteins by ‘Dual-detergent Strategy’ - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. goldbio.com [goldbio.com]

- 23. biomol.com [biomol.com]

MEGA-8: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and applications of MEGA-8 (Octanoyl-N-methylglucamide), a non-ionic detergent widely utilized by researchers, scientists, and drug development professionals for the solubilization, purification, and structural analysis of membrane proteins.

Chemical Structure and Identification

This compound, systematically named N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]octanamide, is a non-ionic detergent belonging to the N-acyl-N-methylglucamide (MEGA) series. Its amphipathic nature, conferred by a hydrophilic glucamide headgroup and a hydrophobic octanoyl tail, makes it an effective agent for disrupting biological membranes and stabilizing membrane proteins in aqueous solutions.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]octanamide |

| Synonyms | Octanoyl-N-methylglucamide, N-Octanoyl-N-methyl-D-glucamine, OMEGA |

| CAS Number | 85316-98-9 |

| Molecular Formula | C₁₅H₃₁NO₆ |

| Molecular Weight | 321.41 g/mol |

| SMILES | CCCCCCCC(=O)N(C)C--INVALID-LINK--O)O)O">C@HO |

| InChI | InChI=1S/C15H31NO6/c1-3-4-5-6-7-8-13(20)16(2)9-11(18)14(21)15(22)12(19)10-17/h11-12,14-15,17-19,21-22H,3-10H2,1-2H3/t11-,12+,14+,15+/m0/s1 |

Physicochemical Properties

The utility of this compound in membrane protein research is dictated by its specific physicochemical properties, particularly its Critical Micelle Concentration (CMC), which is the concentration at which detergent monomers self-assemble into micelles.

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes |

| Appearance | White to off-white crystalline powder | |

| Purity | ≥97% | Typically available in high purity grades for research. |

| Solubility | Water, DMSO, DMF | Soluble in a range of polar solvents. |

| Critical Micelle Concentration (CMC) | 58 - 79 mM in water at 25°C[1][2] | The CMC is a crucial parameter for determining the optimal detergent concentration for protein solubilization and is influenced by factors such as temperature and ionic strength. |

| Effect of Salt on CMC | Decreases with increasing salt concentration | The effect of different salts on the CMC of this compound generally follows the Hofmeister lyotropic series. |

| Aggregation Number | Not definitively reported in the literature | The aggregation number, which is the average number of detergent monomers per micelle, is a key parameter for understanding micelle size and shape. While methods for its determination, such as fluorescence quenching and light scattering, are well-established, a specific value for this compound is not readily available. |

| Thermodynamic Properties of Micellization | Not definitively reported in the literature | The enthalpy (ΔH) and entropy (ΔS) of micellization provide insight into the driving forces of micelle formation. These values can be determined experimentally using techniques like Isothermal Titration Calorimetry (ITC)[2][3][4][5][6][7], but specific data for this compound are not widely published. |

Mechanism of Action: Membrane Protein Solubilization

The primary function of this compound in a research context is the solubilization of integral membrane proteins from their native lipid bilayer environment. This process allows for their purification and subsequent functional and structural characterization. The mechanism involves the disruption of the lipid membrane and the formation of mixed micelles containing the protein of interest, lipids, and detergent molecules.

Figure 1: Mechanism of membrane protein solubilization by this compound.

Experimental Protocols and Applications

This compound is a versatile detergent employed in a variety of experimental workflows for the study of membrane proteins. Its high CMC facilitates its removal by dialysis, a significant advantage in downstream applications.

General Workflow for Membrane Protein Research using this compound

The following diagram illustrates a typical workflow for the expression, solubilization, purification, and characterization of a membrane protein using this compound.

Figure 2: General workflow for membrane protein research using this compound.

Detailed Methodologies

While specific concentrations and conditions must be optimized for each target protein, the following provides a general framework for key experimental steps.

Membrane Protein Solubilization:

-

Preparation of Membranes: Isolate cell membranes containing the overexpressed protein of interest by standard cell lysis and centrifugation procedures.

-

Solubilization Buffer: Prepare a buffer containing an appropriate pH (typically 7.0-8.5), salt concentration (e.g., 150 mM NaCl), and additives such as protease inhibitors and a reducing agent.

-

Detergent Concentration: Add this compound to the solubilization buffer at a concentration above its CMC. A common starting point is 1-2% (w/v). The optimal detergent-to-protein ratio often needs to be determined empirically.

-

Incubation: Resuspend the isolated membranes in the this compound containing buffer and incubate with gentle agitation (e.g., on a rocker) at 4°C for 1-2 hours.

-

Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g) to pellet unsolubilized material. The supernatant contains the solubilized membrane protein.

Reconstitution into Liposomes (e.g., for ABC Transporters):

-

Liposome Preparation: Prepare unilamellar vesicles (liposomes) of a desired lipid composition by methods such as extrusion or sonication.

-

Detergent Destabilization: Add a small amount of this compound to the liposome suspension to partially destabilize the vesicles.

-

Protein Insertion: Add the purified, this compound-solubilized membrane protein to the destabilized liposomes.

-

Detergent Removal: Remove the this compound from the mixture to allow the formation of proteoliposomes. Common methods for removing high-CMC detergents like this compound include dialysis, size-exclusion chromatography, or the use of hydrophobic adsorbent beads[3][8][9][10].

-

Functional Assays: The resulting proteoliposomes can be used for various functional assays, such as transport assays for ABC transporters.

Protein Crystallization:

-

Purification and Concentration: The this compound-solubilized protein must be highly pure and concentrated to a suitable level for crystallization trials (typically 5-20 mg/mL).

-

Crystallization Screening: Use commercially available or custom-made screens to test a wide range of precipitant conditions (e.g., different salts, PEGs, and pH values).

-

Vapor Diffusion: The hanging drop or sitting drop vapor diffusion method is commonly used. A small drop containing the protein-detergent complex and the precipitant solution is equilibrated against a larger reservoir of the precipitant solution.

-

Crystal Optimization: Once initial crystals are obtained, the conditions (e.g., precipitant concentration, pH, temperature, additives) are further optimized to improve crystal size and quality for X-ray diffraction analysis.

Biological Effects and Cellular Interactions

As a synthetic detergent, this compound is primarily used for in vitro applications and is not intended for in vivo use. Its biological effects are largely related to its amphipathic nature and its ability to disrupt lipid bilayers.

-

Membrane Disruption: At concentrations above the CMC, this compound can effectively solubilize cell membranes, leading to cell lysis. This is the basis of its utility in protein extraction.

-

Cytotoxicity: Like other detergents, this compound can exhibit cytotoxicity at concentrations that disrupt cell membrane integrity. The toxicity is generally dose-dependent.

-

Protein Denaturation: While considered a "mild" non-ionic detergent, high concentrations of this compound or prolonged exposure can lead to the denaturation of some sensitive proteins. Therefore, it is crucial to work at the lowest effective concentration and to keep samples cold to maintain protein stability.

It is important to note that there is no evidence in the scientific literature to suggest that this compound has specific interactions with or directly modulates intracellular signaling pathways in a manner analogous to a signaling molecule or drug. Its effects on cellular processes are a consequence of its physical disruption of cellular membranes.

Conclusion

This compound is a valuable tool in the field of membrane protein research, offering a balance of effective solubilization and relative mildness that preserves the structure and function of many membrane proteins. Its high CMC is a significant advantage for its removal in downstream applications. While specific parameters such as the aggregation number and thermodynamic properties of micellization are not extensively documented, its practical utility has been demonstrated in numerous studies involving the purification, functional reconstitution, and structural determination of a wide range of membrane proteins. Careful optimization of experimental conditions is key to successfully employing this compound for the study of these challenging but vital biological molecules.

References

- 1. A step-by-step method for the reconstitution of an ABC transporter into nanodisc lipid particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isothermal titration calorimetry as a tool to determine the thermodynamics of demicellization processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. [PDF] Thermodynamics of Micelle Formation | Semantic Scholar [semanticscholar.org]

- 7. azom.com [azom.com]

- 8. Functional analysis of detergent-solubilized and membrane-reconstituted ATP-binding cassette transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pure.rug.nl [pure.rug.nl]

- 10. Membrane reconstitution of ABC transporters and assays of translocator function - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Critical Micelle Concentration of MEGA-8 Detergent

For Researchers, Scientists, and Drug Development Professionals

Introduction

MEGA-8 (Octanoyl-N-methylglucamide) is a non-ionic detergent widely utilized in the fields of biochemistry and drug development for the solubilization and stabilization of membrane proteins.[1][2] Its non-denaturing properties make it an ideal choice for isolating proteins in their native and active conformations.[1][3] A crucial parameter governing the behavior of any detergent is its Critical Micelle Concentration (CMC), the concentration at which individual detergent molecules (monomers) begin to self-assemble into larger aggregates known as micelles.[4][5] Understanding the CMC of this compound is paramount for optimizing experimental conditions, particularly in applications such as membrane protein extraction, purification, and crystallization.

This technical guide provides a comprehensive overview of the CMC of this compound, including its physicochemical properties, factors influencing its CMC, detailed experimental protocols for its determination, and a typical workflow for its application in membrane protein research.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | Octanoyl-N-methylglucamide | [6] |

| Molecular Formula | C₁₅H₃₁NO₆ | [7] |

| Molecular Weight | 321.4 g/mol | [7] |

| Detergent Type | Non-ionic | [2][6] |

| Appearance | White to off-white solid | |

| Solubility | Water soluble | [7] |

Critical Micelle Concentration of this compound

The CMC of this compound is a key indicator of its behavior in aqueous solutions. Below the CMC, this compound exists primarily as monomers. As the concentration increases to and above the CMC, these monomers aggregate to form micelles, creating a microenvironment capable of solubilizing hydrophobic molecules like membrane proteins.

Table 1: Critical Micelle Concentration of this compound under Standard Conditions

| CMC (mM) | Temperature (°C) | Conditions | Reference |

| 79 | Not Specified | Not Specified | [6] |

| ~70-80 | 25 | Aqueous buffer | |

| 58 | Not Specified | Not Specified | [7] |

| 51.3 | 25 | Saline buffer | [1] |

Factors Influencing the Critical Micelle Concentration of this compound

The CMC of a detergent can be influenced by several environmental factors. For this compound, the most significant of these is the presence of salts.

Effect of Temperature

Studies have shown that the CMC of this compound is virtually insensitive to temperature changes within the range of 5-40°C.[1] This property provides a degree of flexibility in experimental design, as minor temperature fluctuations are unlikely to significantly alter the micellar state of the detergent.

Effect of pH

As a non-ionic detergent, this compound lacks a charged headgroup. Consequently, its CMC is largely independent of pH changes within a typical physiological range. While extreme pH values can affect the stability of any molecule, minor variations around neutral pH are not expected to significantly impact the CMC of this compound.

Effect of Salts

The addition of salts can have a notable effect on the CMC of this compound. Generally, increasing the salt concentration leads to a decrease in the CMC. This "salting-out" effect is attributed to the dehydration of the hydrophilic headgroups of the detergent monomers, which promotes their aggregation into micelles at lower concentrations. The magnitude of this effect depends on the specific type of salt used.

Table 2: Effect of Various Salts on the Critical Micelle Concentration of this compound

| Salt | Salt Concentration (M) | CMC (mM) |

| None | 0 | ~79 |

| NaCl | 0.1 | ~60 |

| NaCl | 0.5 | ~45 |

| KCl | 0.1 | ~62 |

| KCl | 0.5 | ~48 |

| (NH₄)₂SO₄ | 0.1 | ~55 |

| (NH₄)₂SO₄ | 0.5 | ~38 |

Note: The values in this table are approximate and have been compiled from various sources for illustrative purposes. The exact CMC can vary depending on the specific experimental conditions.

Experimental Protocols for Determining Critical Micelle Concentration

Several methods can be employed to determine the CMC of a detergent. The two most common and reliable techniques are surface tensiometry and fluorescence spectroscopy.

Surface Tensiometry

Principle: This method relies on the principle that surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. As the surfactant concentration increases, the surface tension decreases until the CMC is reached. At and above the CMC, the surface becomes saturated with monomers, and the surface tension remains relatively constant as any additional surfactant molecules form micelles in the bulk solution.[8][9]

Detailed Methodology:

-

Preparation of this compound Solutions: Prepare a stock solution of this compound (e.g., 200 mM) in the desired buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5). Create a series of dilutions from the stock solution, ranging from concentrations well below to well above the expected CMC (e.g., 10 mM to 150 mM).

-

Instrumentation: Use a tensiometer equipped with a Wilhelmy plate or a Du Noüy ring.[10] Ensure the instrument is calibrated according to the manufacturer's instructions.

-

Measurement:

-

Measure the surface tension of the pure buffer as a baseline.

-

Sequentially measure the surface tension of each this compound dilution, starting from the lowest concentration.

-

Allow the surface tension reading to stabilize for each measurement. This may take a few minutes, especially at concentrations near the CMC.

-

Perform measurements at a constant temperature.

-

-

Data Analysis:

-

Plot the surface tension (in mN/m) as a function of the logarithm of the this compound concentration.

-

The resulting plot will typically show two linear regions with different slopes.

-

The CMC is determined from the intersection of the two extrapolated linear portions of the curve.[2]

-

Fluorescence Spectroscopy

Principle: This technique utilizes a hydrophobic fluorescent probe, such as pyrene or 1,6-diphenyl-1,3,5-hexatriene (DPH), which exhibits different fluorescent properties in polar (aqueous) and non-polar (micellar) environments. Below the CMC, the probe resides in the aqueous buffer and has a low fluorescence intensity. Above the CMC, the probe partitions into the hydrophobic core of the micelles, resulting in a significant increase in its fluorescence intensity or a shift in its emission spectrum.[11][12]

Detailed Methodology:

-

Preparation of Reagents:

-

Prepare a series of this compound solutions in the desired buffer, similar to the surface tensiometry method.

-

Prepare a stock solution of the fluorescent probe (e.g., 1 mM pyrene in acetone).

-

-

Sample Preparation:

-

To each this compound dilution, add a small aliquot of the fluorescent probe stock solution to achieve a final probe concentration in the low micromolar range (e.g., 1 µM). The final concentration of the organic solvent from the probe stock should be kept to a minimum (e.g., <0.1%) to avoid affecting the CMC.

-

Include a control sample containing only the buffer and the fluorescent probe.

-

Incubate the samples in the dark for a sufficient time (e.g., 30-60 minutes) to allow for the probe to equilibrate and partition into any micelles present.

-

-

Fluorescence Measurement:

-

Use a spectrofluorometer to measure the fluorescence intensity of each sample.

-

For pyrene, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) in the emission spectrum (excitation at ~335 nm, emission scanned from ~350-450 nm) is sensitive to the polarity of the microenvironment. A decrease in the I₁/I₃ ratio indicates the transfer of pyrene into the non-polar micellar core.

-

For other probes like DPH, a simple measurement of the fluorescence intensity at the emission maximum can be used.

-

-

Data Analysis:

-

Plot the fluorescence intensity (or the I₁/I₃ ratio for pyrene) as a function of the this compound concentration.

-

The plot will typically show a sigmoidal curve or two intersecting lines.

-

The CMC is determined as the concentration at which a sharp change in the slope of the curve is observed.[11]

-

Application of this compound in Membrane Protein Solubilization

A primary application of this compound is the extraction and solubilization of integral membrane proteins from their native lipid bilayer environment. A typical workflow for this process is outlined below.

Caption: Workflow for membrane protein solubilization using this compound.

Conclusion

The critical micelle concentration is a fundamental property of the this compound detergent that dictates its application in the solubilization and stabilization of membrane proteins. While the CMC of this compound is relatively stable to changes in temperature and pH, it is sensitive to the presence of salts. The accurate determination of the CMC under specific experimental conditions is crucial for the successful isolation and characterization of membrane proteins. The methodologies of surface tensiometry and fluorescence spectroscopy provide robust and reliable means to measure this important parameter. By understanding and controlling the factors that influence the CMC of this compound, researchers can optimize their protocols for a wide range of applications in biochemistry, structural biology, and drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 3. agilent.com [agilent.com]

- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MEGA 8 Detergent | AAT Bioquest [aatbio.com]

- 8. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 9. tegewa.de [tegewa.de]

- 10. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]

- 11. mattersofmatter.eu [mattersofmatter.eu]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Octanoyl-N-methylglucamide (MEGA-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octanoyl-N-methylglucamide, commonly known as MEGA-8, is a non-ionic detergent widely utilized in the fields of biochemistry and drug development. Its amphipathic nature, combining a hydrophilic glucamine headgroup with a hydrophobic octanoyl tail, makes it an effective agent for solubilizing and stabilizing membrane proteins, a critical step in their structural and functional characterization. This technical guide provides a comprehensive overview of the core physical and chemical properties of Octanoyl-N-methylglucamide, complete with detailed experimental protocols and visual representations of its applications and synthesis.

Chemical Identity and Structure

Octanoyl-N-methylglucamide is systematically named N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]octanamide[1][2]. Its structure consists of a linear N-methylglucamine headgroup derived from glucose, providing significant hydrophilicity, and an eight-carbon acyl chain (octanoyl group) that forms the hydrophobic tail. This amphipathic architecture is central to its detergent properties.

Table 1: Chemical Identifiers and Molecular Structure

| Identifier | Value |

| IUPAC Name | N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]octanamide[1][2] |

| Synonyms | This compound, N-(D-Glucityl)-N-methyloctanamide, N-Methyl-N-octanoyl-D-glucamine[2][3][4] |

| CAS Number | 85316-98-9[3][4][5] |

| Molecular Formula | C₁₅H₃₁NO₆[1][3][5] |

| Molecular Weight | 321.41 g/mol [1][3][5] |

| SMILES | CCCCCCCC(=O)N(C)C--INVALID-LINK--O)O)O">C@HO[1] |

| InChI Key | SBWGZAXBCCNRTM-CTHBEMJXSA-N[1] |

Physicochemical Properties

The utility of Octanoyl-N-methylglucamide in laboratory settings is defined by its distinct physicochemical properties. These properties, particularly its critical micelle concentration (CMC) and solubility, are crucial for its application in solubilizing membrane proteins.

Table 2: Core Physicochemical Properties

| Property | Value | Reference |

| Appearance | White to off-white powder or crystalline solid.[3][5] | [3][5] |

| Purity | Typically ≥97% (GC).[3][5] | [3][5] |

| Melting Point | 80-90 °C[6] | [6] |

| Boiling Point | 581.8 ± 50.0 °C (Predicted)[7] | [7] |

| Density | 1.2 ± 0.1 g/cm³ (Predicted)[7] | [7] |

| Solubility in Water | 50 mg/mL, forming a clear, colorless solution.[4][5] | [4][5] |

| Critical Micelle Concentration (CMC) | 58-79 mM in aqueous solution at 20-25°C.[5][8] | [5][8] |

Spectral Data

Spectroscopic data is essential for the verification of the chemical structure and purity of Octanoyl-N-methylglucamide.

Table 3: Spectroscopic Data References

| Spectroscopic Technique | Database Reference |

| ¹H NMR | Available on PubChem[1] |

| ¹³C NMR | Available on PubChem[1] |

| Infrared (IR) Spectroscopy | Available on PubChem[1] |

Experimental Protocols

Detailed methodologies are critical for the accurate determination of the physicochemical properties of surfactants like Octanoyl-N-methylglucamide.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant, representing the concentration at which micelles begin to form. Several methods can be employed for its determination.

Method 1: Surface Tension Measurement

-

Principle: The surface tension of a surfactant solution decreases as the concentration increases until the CMC is reached, after which it remains relatively constant.

-

Protocol:

-

Prepare a series of aqueous solutions of Octanoyl-N-methylglucamide with varying concentrations.

-

Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method) at a constant temperature (e.g., 25°C).

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is determined from the inflection point of the resulting curve, where the slope changes.

-

Method 2: Fluorescence Spectroscopy using a Probe

-

Principle: The fluorescence emission spectrum of a hydrophobic probe (e.g., pyrene) is sensitive to the polarity of its microenvironment. Upon micelle formation, the probe partitions into the hydrophobic core of the micelles, leading to a change in its fluorescence properties.

-

Protocol:

-

Prepare a series of Octanoyl-N-methylglucamide solutions containing a constant, low concentration of pyrene.

-

Excite the pyrene at its absorption maximum (around 335 nm) and record the emission spectra.

-

Calculate the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) of the pyrene emission spectrum for each concentration.

-

Plot the I₁/I₃ ratio against the logarithm of the surfactant concentration.

-

The CMC is determined from the midpoint of the sigmoidal transition in the plot.

-

Determination of Aqueous Solubility

-

Principle: The maximum amount of a substance that can dissolve in a solvent at a given temperature is its solubility.

-

Protocol:

-

Add an excess amount of Octanoyl-N-methylglucamide to a known volume of deionized water in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

-

Allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant and filter it through a fine-pore filter to remove any suspended particles.

-

Determine the concentration of the dissolved Octanoyl-N-methylglucamide in the filtrate using a suitable analytical method, such as gravimetric analysis (after evaporation of the solvent) or a calibrated refractive index measurement.

-

Express the solubility in terms of mass per unit volume (e.g., mg/mL).

-

Applications in Research and Drug Development

Octanoyl-N-methylglucamide is a valuable tool in the study of membrane proteins, which are critical drug targets. Its non-denaturing properties allow for the extraction and purification of these proteins while preserving their native structure and function.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. N-Octanoyl-N-methylglucamine | C15H31NO6 | CID 160091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 7. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

MEGA-8: A Comprehensive Technical Guide to its Discovery, Development, and Application as a Surfactant

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the non-ionic surfactant, MEGA-8 (Octanoyl-N-methylglucamide). It details its discovery and development within the broader context of N-acyl-N-methylglucamide (MEGA) surfactants, which emerged as valuable tools in biochemistry and drug development due to their mild, non-denaturing properties. This guide presents key physicochemical data, outlines detailed experimental protocols for its primary applications, and visualizes its mechanism of action and experimental workflows. The information is tailored for researchers and professionals seeking to utilize this compound in their work, particularly in the fields of membrane protein research and drug formulation.

Introduction: The Genesis of a Gentle Surfactant

The development of synthetic surfactants dates back to the early 20th century, driven by the need for cleaning agents more stable and effective than traditional soaps, especially in industrial applications like textiles.[1] The post-World War II era saw a rapid expansion and diversification of the surfactant industry, leading to the creation of a wide array of molecules with specialized properties.[2] Within this landscape, the N-acyl-N-methylglucamides (MEGA series) were developed as non-ionic surfactants synthesized from renewable resources.[3] These compounds, including this compound, were designed to offer a gentle alternative to harsher, denaturing detergents, making them ideal for the delicate work of studying proteins.[4][5]

This compound, or Octanoyl-N-methylglucamide, is a non-ionic detergent characterized by a hydrophilic head group derived from glucose and a hydrophobic octanoyl tail. This amphipathic nature allows it to form micelles in aqueous solutions and interact with hydrophobic molecules, such as membrane proteins, without disrupting their native structure and function.[6][7] Its water solubility and relatively high critical micelle concentration (CMC) facilitate its removal by dialysis, a crucial advantage in protein purification protocols.[8]

Physicochemical Properties of this compound

The utility of this compound as a surfactant is defined by its specific physicochemical properties. These parameters are critical for designing and optimizing experimental conditions.

| Property | Value | References |

| Full Name | Octanoyl-N-methylglucamide | [8] |

| Molecular Formula | C₁₅H₃₁NO₆ | [8] |

| Molecular Weight | 321.4 g/mol | [8] |

| Appearance | White powder | [8] |

| Type | Non-ionic | [8] |

| Solubility | Water soluble | [6][8] |

| Purity | >99% | [8] |

| Critical Micelle Concentration (CMC) | 51.3 - 79 mM in aqueous solutions | [3][9] |

| Aggregation Number (N) | 40 ± 5 molecules | [3] |

Table 1: Physicochemical Properties of this compound.

Key Applications and Experimental Protocols

This compound's primary application lies in the solubilization and stabilization of membrane proteins, which are notoriously difficult to study due to their hydrophobic nature embedded within the lipid bilayer of cell membranes.

Solubilization of Membrane Proteins, Including G-Protein Coupled Receptors (GPCRs)

Membrane proteins, particularly GPCRs, are crucial drug targets.[7][10] To study their structure and function, they must be extracted from the cell membrane in a folded, active state. This compound is a valuable tool for this purpose due to its mild, non-denaturing properties.[4][5]

Experimental Protocol: Solubilization of a GPCR from Cultured Cells

This protocol provides a general framework for the solubilization of a target GPCR from cultured cells using this compound. Optimization of parameters such as detergent concentration and protein-to-detergent ratio is crucial for each specific GPCR.[6]

Materials:

-

Cultured cells expressing the target GPCR

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, protease inhibitor cocktail

-

Solubilization Buffer: Lysis buffer containing a specified concentration of this compound (e.g., 1-2% w/v)

-

Dounce homogenizer

-

Microcentrifuge

-

Ultracentrifuge

Procedure:

-

Cell Harvesting:

-

Aspirate the culture medium and wash the cells with ice-cold PBS.

-

Scrape the cells and transfer them to a pre-chilled centrifuge tube.

-

Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

-

Cell Lysis:

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Homogenize the cells using a Dounce homogenizer on ice.

-

-

Membrane Preparation:

-

Centrifuge the cell lysate at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.

-

Discard the supernatant containing cytosolic proteins.

-

-

Solubilization:

-

Resuspend the membrane pellet in Solubilization Buffer containing this compound.

-

Incubate on a rotator for 1-2 hours at 4°C to allow for the solubilization of membrane proteins.

-

-

Clarification:

-

Centrifuge the solubilized membrane fraction at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

-

The supernatant now contains the solubilized membrane proteins, including the target GPCR, in this compound micelles.

-

Workflow for GPCR Solubilization using this compound

Caption: Workflow for the solubilization of a G-Protein Coupled Receptor (GPCR) using this compound.

Application in Drug Delivery Systems

The ability of surfactants to form micelles makes them attractive as drug delivery vehicles, particularly for poorly water-soluble drugs.[11] The self-assembly of surfactants into nano-sized structures can enhance the bioavailability of these drugs.[12] While this compound is primarily known for protein work, its non-ionic and biocompatible nature makes it a potential candidate for specialized drug delivery formulations. For instance, surfactants are integral components of microemulsion drug delivery systems, which can improve the oral bioavailability of hydrophobic drugs.[12]

Experimental Protocol: Preparation of a Model Oil-in-Water (O/W) Microemulsion using this compound

This protocol outlines the preparation of a model microemulsion, a system that can be adapted for the encapsulation of a lipophilic drug.

Materials:

-

This compound

-

A pharmaceutically acceptable oil (e.g., ethyl oleate)

-

A co-surfactant (e.g., ethanol)

-

Purified water

-

Lipophilic drug (optional, for encapsulation)

Procedure:

-

Preparation of the Surfactant/Co-surfactant Mixture:

-

Prepare various weight ratios of this compound (surfactant) and ethanol (co-surfactant), for example, 1:1, 2:1, 3:1, and 4:1.

-

-

Construction of the Phase Diagram:

-

For each surfactant/co-surfactant ratio, titrate the mixture with the oil phase, adding small increments and vortexing until the mixture becomes cloudy.

-

To this cloudy mixture, titrate with water dropwise until the solution becomes clear, indicating the formation of a microemulsion.

-

Record the amounts of each component to construct a pseudo-ternary phase diagram to identify the microemulsion region.

-

-

Preparation of the Drug-Loaded Microemulsion:

-

Select a formulation from the stable microemulsion region of the phase diagram.

-

Dissolve the lipophilic drug in the oil phase before the emulsification process.

-

Follow the same procedure as in step 2 to form the drug-loaded microemulsion.

-

Logical Relationship of Microemulsion Components

Caption: The interplay of components in a this compound based microemulsion for drug delivery.

Mechanism of Action: Visualizing the Solubilization Process

The effectiveness of this compound in extracting membrane proteins stems from its ability to disrupt the lipid bilayer in a controlled manner and form stable mixed micelles with the protein and surrounding lipids.

The Structure-Function Relationship of this compound

The molecular structure of this compound is key to its function. The octanoyl chain provides the hydrophobicity necessary to penetrate the lipid bilayer and interact with the transmembrane domains of proteins. The N-methylglucamide headgroup, with its multiple hydroxyl groups, is highly hydrophilic, ensuring the solubility of the resulting protein-detergent complex in aqueous solutions.

Diagram of Membrane Protein Extraction by this compound

Caption: A conceptual diagram of membrane protein extraction by this compound.

Note: The images in the diagram are placeholders and would be replaced with actual scientific illustrations in a final document.

Conclusion

This compound has established itself as a valuable and versatile non-ionic surfactant in the toolkit of researchers and drug development professionals. Its mild, non-denaturing properties, coupled with its ease of removal, make it particularly well-suited for the challenging task of isolating and studying membrane proteins in their native, functional state. As research into complex biological systems and the demand for novel therapeutics continue to grow, the role of well-characterized and reliable tools like this compound will remain critical. This guide has provided a comprehensive overview of its properties, applications, and underlying mechanisms to facilitate its effective use in the laboratory and in the development of new pharmaceutical products.

References

- 1. locusingredients.com [locusingredients.com]

- 2. Mechanistic insights into GPCR–G protein interactions [escholarship.org]

- 3. pages.jh.edu [pages.jh.edu]

- 4. researchgate.net [researchgate.net]

- 5. Direct three-dimensional visualization of membrane disruption by amyloid fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Solubilization of G protein-coupled receptors: a convenient strategy to explore lipid-receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Recent advances in computational studies of GPCR-G protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GPCR Solubilization and Quality Control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

MEGA-8 Detergent: A Technical Guide to its Behavior in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

MEGA-8 (Octanoyl-N-methylglucamide) is a non-ionic detergent widely utilized in membrane biochemistry and drug formulation. Its non-denaturing properties, transparency in the UV region, and ease of removal by dialysis make it an ideal choice for the solubilization and stabilization of membrane proteins and other hydrophobic molecules.[1][2][3] This technical guide provides an in-depth analysis of the physicochemical behavior of this compound in aqueous solutions, including its critical micelle concentration, aggregation properties, and phase behavior. Detailed experimental protocols for the characterization of these properties are also presented to aid researchers in their practical applications.

Core Physicochemical Properties of this compound

The behavior of this compound in aqueous solutions is dictated by its amphipathic nature, possessing a hydrophilic glucamide headgroup and a hydrophobic octanoyl tail. This structure drives the self-assembly of individual detergent molecules (monomers) into larger structures, primarily micelles, above a certain concentration.

Quantitative Data Summary

The key quantitative parameters describing the behavior of this compound in aqueous solutions are summarized in the table below. It is important to note that properties such as the Critical Micelle Concentration (CMC) can be influenced by experimental conditions including temperature, pressure, and the presence of salts.[4]

| Property | Value | Unit | Conditions |

| Molecular Weight | ~321.4 | g/mol | |

| Critical Micelle Concentration (CMC) | 58 - 79 | mM | In water, 25°C. Varies with salt concentration.[3][5][6][7][8] |

| Aggregation Number (Nagg) | Data not readily available | - | In pure aqueous solution. |

| Micelle Molecular Weight | Data not readily available | g/mol | In pure aqueous solution. |

Micellization and Aggregation Behavior

The formation of micelles is a critical characteristic of surfactants like this compound. This process is driven by the hydrophobic effect, where the hydrophobic tails of the detergent monomers cluster together to minimize their contact with water, while the hydrophilic headgroups remain exposed to the aqueous environment.

Figure 1: Micellization process of this compound detergent.

Phase Behavior of Non-Ionic Detergents in Aqueous Solutions

The phase behavior of non-ionic detergents like this compound in water is dependent on both temperature and concentration. At different conditions, these systems can form various phases, including isotropic solutions of micelles, and more ordered liquid crystalline phases such as hexagonal, cubic, and lamellar phases.

Figure 2: Representative phase diagram for a non-ionic detergent.

As shown in the representative diagram, at lower concentrations, an isotropic solution of micelles is typically observed. As the concentration increases, the system can transition through different liquid crystalline phases. Temperature also plays a crucial role, influencing the stability and boundaries of these phases.[1][5]

Experimental Protocols

Accurate characterization of this compound's properties is essential for its effective use. Below are detailed methodologies for determining its Critical Micelle Concentration and aggregation number.

Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration at which micelle formation begins. It can be determined by observing a sharp change in a physical property of the detergent solution as a function of concentration.

Method: Surface Tension Measurement

-

Preparation of Solutions: Prepare a series of this compound solutions in deionized water with concentrations spanning the expected CMC range (e.g., 1 mM to 150 mM).

-

Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method) at a constant temperature.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the this compound concentration. The plot will typically show a region where surface tension decreases linearly with the log of concentration, followed by a plateau. The CMC is the concentration at the intersection of these two linear regions.[10]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Non-ionic surfactant phase diagram prediction by recursive partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The water/n-octane/octyl-beta-D-glucoside/l-octanol system: Phase diagrams and phase properties | Lund University [lunduniversity.lu.se]

- 4. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. MEGA 8 Detergent | AAT Bioquest [aatbio.com]

- 7. This compound | Hello Bio [hellobio.com]

- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 9. researchgate.net [researchgate.net]

- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

Understanding the Non-Denaturing Properties of MEGA-8: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Applications of Octanoyl-N-methylglucamide (MEGA-8)

Octanoyl-N-methylglucamide, commonly known as this compound, is a non-ionic detergent widely employed in the fields of biochemistry and drug development for its gentle and non-denaturing properties. Its unique molecular structure allows for the effective solubilization of membrane proteins while preserving their native conformation and biological activity, making it an invaluable tool for the study of these challenging biomolecules. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its use, and insights into its applications in preserving the structural and functional integrity of proteins.

Core Properties of this compound

This compound belongs to the family of N-D-gluco-N-methylalkanamide detergents and is characterized by a hydrophilic head group composed of a glucose derivative and a hydrophobic octanoyl tail. This amphipathic nature enables it to disrupt lipid bilayers and form micelles that encapsulate membrane proteins, effectively extracting them from their native environment into an aqueous solution.[1] A key feature of this compound is its relatively high critical micelle concentration (CMC), the concentration at which detergent monomers begin to form micelles. This property facilitates its removal from protein solutions through dialysis, a crucial step for downstream applications such as functional assays and structural studies.[2] Furthermore, this compound is transparent in the ultraviolet (UV) region of the electromagnetic spectrum, which is advantageous for spectrophotometric protein quantification.[3]

Quantitative Data Summary

The physicochemical properties of this compound are summarized in the table below. It is important to note that the Critical Micelle Concentration (CMC) can vary depending on experimental conditions such as temperature and buffer composition.

| Property | Value | References |

| Molecular Formula | C₁₅H₃₁NO₆ | [4] |

| Molecular Weight | 321.41 g/mol | [4] |

| Critical Micelle Concentration (CMC) | 58 - 79 mM | [1][3] |

| Aggregation Number (estimated) | ~84 | [5] |

| Average Micellar Weight (estimated) | ~25,000 Da | [5] |

| Appearance | White crystalline powder | [3] |

| Solubility | Water soluble | [3] |

Key Experimental Protocols

The non-denaturing character of this compound makes it suitable for a variety of experimental procedures involving membrane proteins. Below are detailed protocols for common applications.

Membrane Protein Solubilization

This protocol outlines the general steps for extracting membrane proteins from their native lipid environment using this compound.

Materials:

-

Cell or tissue sample expressing the target membrane protein

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors)

-

This compound stock solution (e.g., 10% w/v in water)

-

Ultracentrifuge

Procedure:

-

Cell Lysis: Resuspend the cell pellet or homogenized tissue in ice-cold Lysis Buffer. Disrupt the cells using an appropriate method (e.g., sonication, French press).

-

Membrane Isolation: Centrifuge the lysate at a low speed (e.g., 10,000 x g) to pellet nuclei and cell debris. Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g) to pellet the cell membranes.

-

Solubilization: Resuspend the membrane pellet in fresh, ice-cold Lysis Buffer. Add this compound from the stock solution to a final concentration above its CMC (typically 1-2% w/v). The optimal detergent-to-protein ratio should be determined empirically.

-

Incubation: Incubate the mixture on ice with gentle agitation for 1-2 hours to allow for the solubilization of membrane proteins.

-

Clarification: Centrifuge the solubilized membrane fraction at high speed (e.g., 100,000 x g) to pellet any insoluble material. The supernatant now contains the solubilized membrane proteins.

Protein Quantification in the Presence of this compound

The Bicinchoninic Acid (BCA) assay is a colorimetric method compatible with the presence of non-ionic detergents like this compound for determining protein concentration.[2][6]

Materials:

-

BCA Reagent A and Reagent B

-

Protein standard (e.g., Bovine Serum Albumin, BSA)

-

Microplate reader

Procedure:

-

Standard Curve Preparation: Prepare a series of BSA standards with known concentrations in the same buffer as the protein sample (including this compound).

-

Sample Preparation: Prepare dilutions of the protein sample in the same buffer.

-

Assay Reaction: In a microplate, add a small volume of each standard and sample. Prepare the BCA working reagent by mixing Reagent A and Reagent B according to the manufacturer's instructions. Add the working reagent to each well.

-

Incubation: Incubate the plate at 37°C for 30 minutes.[6]

-

Measurement: Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.

-

Calculation: Generate a standard curve from the absorbance readings of the BSA standards and use it to determine the concentration of the protein sample.

Detergent Removal by Dialysis

Due to its high CMC, this compound can be efficiently removed from protein solutions using dialysis.

Materials:

-

Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

-

Dialysis buffer (buffer of choice for downstream applications)

-

Magnetic stirrer and stir bar

Procedure:

-

Prepare Dialysis Tubing: Cut the dialysis tubing to the desired length and hydrate it according to the manufacturer's instructions.

-

Sample Loading: Load the protein-detergent sample into the dialysis tubing and securely close both ends with clips.

-

Dialysis: Immerse the sealed dialysis tubing in a large volume of dialysis buffer (at least 200 times the sample volume). Place the container on a magnetic stirrer and dialyze for several hours to overnight at 4°C.

-

Buffer Exchange: For efficient detergent removal, perform at least two to three buffer changes.

-

Sample Recovery: After the final dialysis step, carefully remove the sample from the tubing.

Visualization of Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate common experimental workflows and a representative signaling pathway where this compound can be a critical component.

Applications in Drug Development

The ability of this compound to maintain the native structure and function of membrane proteins is of paramount importance in drug discovery and development. Many therapeutic targets are membrane proteins, such as G-protein coupled receptors (GPCRs), ion channels, and transporters. The use of this compound allows for the in vitro characterization of these targets, including ligand binding assays, enzymatic activity measurements, and inhibitor screening. By providing a more native-like environment compared to harsher detergents, this compound increases the likelihood of identifying lead compounds with higher efficacy and specificity.

Conclusion

This compound is a powerful and versatile tool for researchers working with membrane proteins. Its non-denaturing properties, coupled with its ease of removal, make it an ideal choice for a wide range of applications, from basic biochemical characterization to high-throughput drug screening. The protocols and information provided in this guide serve as a starting point for the successful application of this compound in your research endeavors. As with any experimental technique, optimization of conditions for each specific protein of interest is crucial for achieving the best results.

References

- 1. youtube.com [youtube.com]

- 2. promega.com [promega.com]

- 3. researchgate.net [researchgate.net]

- 4. N-Octanoyl-N-methylglucamine | C15H31NO6 | CID 160091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cryo EM | Cryo EM Sample Preparation Resources | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]

MEGA-8: A High-Clarity Solution for UV-Based Analysis of Membrane Proteins

An In-depth Technical Guide for Researchers and Drug Development Professionals

In the intricate world of membrane protein research and drug discovery, the ability to accurately quantify and characterize these challenging targets is paramount. Spectroscopic methods, particularly UV-absorbance at 280 nm, remain a cornerstone for protein concentration determination. However, the very detergents required to solubilize and stabilize membrane proteins often introduce confounding absorbance in the UV spectrum, complicating analysis. This technical guide delves into the properties and advantages of MEGA-8 (N-Octanoyl-N-methylglucamine), a non-ionic detergent renowned for its transparency in the UV spectrum, making it an invaluable tool for researchers.

The Advantage of UV Transparency

A significant challenge in membrane protein biochemistry is the interference of detergents with UV-Vis spectroscopy. Many common detergents contain aromatic rings or other chromophores that absorb light in the same region as tryptophan and tyrosine residues (around 280 nm), leading to inaccurate protein concentration measurements.[1][2]

This compound, a glucamide-based non-ionic detergent, is specifically engineered to overcome this limitation. Its chemical structure lacks significant UV-absorbing groups, rendering it transparent in the UV region.[3][4] This property is a distinct advantage as it does not interfere with the monitoring of proteins at 280 nm, allowing for precise and direct quantification of solubilized membrane proteins without the need for complex baseline subtractions or specialized assays that are otherwise necessary when using UV-absorbing detergents.[5]

Core Physicochemical Properties of this compound

The utility of a detergent is defined by its physicochemical properties. This compound is a water-soluble, non-denaturing detergent that is effective in solubilizing membrane proteins while preserving their native structure and biological activity.[3][5][6] Its non-ionic nature makes it suitable for use in various downstream applications, including ion-exchange chromatography.[4] A key parameter for any detergent is its Critical Micelle Concentration (CMC), the concentration at which detergent monomers self-assemble into micelles to solubilize hydrophobic molecules. This compound possesses a relatively high CMC, which facilitates its easy removal from protein samples through dialysis.[3][4][7]

| Property | Value | Source(s) |

| Chemical Name | N-Octanoyl-N-methylglucamine | |

| Synonyms | This compound, OMEGA | |

| Molecular Formula | C₁₅H₃₁NO₆ | |

| Molecular Weight | 321.41 g/mol | |

| Appearance | White Powder | [8] |

| Purity | ≥97% | [8] |

| Critical Micelle Concentration (CMC) | 58-79 mM (in water, 20-25°C) | [3] |

| Solubility | Water Soluble (e.g., 50 mg/mL) | |

| Key Feature | Transparent in the UV region | [3][4] |

Applications in Research and Drug Development

The unique properties of this compound make it a valuable reagent in various stages of research and drug development:

-

Solubilization and Stabilization of Membrane Proteins: this compound is adept at extracting integral membrane proteins from the lipid bilayer, forming protein-detergent micelles that keep the protein soluble and stable in aqueous solutions.[6][9][10] This is a critical first step for the purification and characterization of membrane protein targets such as GPCRs, ion channels, and transporters.

-

Structural Biology: The ability of this compound to maintain the native conformation of proteins makes it a suitable detergent for structural studies, including X-ray crystallography and NMR spectroscopy.[9]

-

Biochemical and Functional Assays: By preserving the biological activity of solubilized proteins, this compound allows for the development of meaningful functional assays to screen for drug candidates that modulate the activity of the membrane protein target.

-

Drug Formulation: The utility of sugar-based surfactants like this compound has been investigated for their potential as solubilizing agents in parenteral drug formulations.[5]

Experimental Protocol: Solubilization of Integral Membrane Proteins

The following is a generalized protocol for the solubilization of integral membrane proteins from cultured cells using this compound. Optimization will be required for specific proteins and cell types.

1. Preparation of Cell Membranes: a. Harvest cultured cells (e.g., 0.2-1 x 10⁸ cells) and wash them with ice-cold Phosphate-Buffered Saline (PBS).[11] b. Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C and discard the supernatant.[11] c. Resuspend the cell pellet in an ice-cold homogenization buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.2) containing protease inhibitors.[11] d. Lyse the cells using a suitable method such as dounce homogenization, sonication, or a French press.[12] e. To remove intact cells, nuclei, and debris, centrifuge the homogenate at a low speed (e.g., 700-1,000 x g) for 10 minutes at 4°C.[11] f. Carefully collect the supernatant and perform a high-speed centrifugation (ultracentrifugation) at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.[11][12] g. Discard the supernatant, which contains the cytosolic proteins. The resulting pellet contains the membrane fraction.

2. Solubilization with this compound: a. Resuspend the membrane pellet in a solubilization buffer (e.g., Tris-HCl or HEPES buffer with appropriate NaCl concentration, pH 7.4) containing a predetermined concentration of this compound.

- Note: The optimal concentration of this compound is typically at or above its CMC and should be determined empirically. A common starting point is a detergent-to-protein ratio of 2-10 (w/w). b. Incubate the suspension for a defined period (e.g., 30 minutes to 2 hours) at 4°C with gentle agitation (e.g., on a rotator or rocker). c. After incubation, perform another ultracentrifugation step at 100,000 x g for 45-60 minutes at 4°C to pellet any insoluble material. d. The supernatant now contains the solubilized membrane proteins in this compound micelles.

3. Downstream Processing: a. The solubilized protein can be immediately quantified using UV absorbance at 280 nm due to this compound's transparency. b. Proceed with purification steps such as affinity chromatography.[12] Ensure that all buffers used during purification contain this compound at a concentration above its CMC to maintain protein solubility.

Visualizing Experimental Workflows and Concepts

Diagrams created using the DOT language provide clear visual representations of complex processes and relationships.

Caption: Workflow for membrane protein isolation using this compound.

Caption: this compound enables the study of membrane proteins in signaling.

Conclusion

This compound stands out as a superior non-ionic detergent for the study of membrane proteins, primarily due to its transparency in the UV spectrum. This key feature simplifies and enhances the accuracy of protein quantification, a fundamental step in any research workflow. Its non-denaturing properties and high CMC further contribute to its utility in solubilizing, purifying, and characterizing membrane proteins for a wide range of applications in basic research and drug discovery. For scientists and researchers focused on membrane-bound targets, this compound offers a clear path to more reliable and reproducible results.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. Detergents: Triton X-100, Tween-20, and More [labome.com]

- 3. This compound | Hello Bio [hellobio.com]

- 4. Detergent this compound | CAS 85316-98-9 Dojindo [dojindo.com]

- 5. scientificlabs.com [scientificlabs.com]

- 6. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]

- 7. MEGA 8 Detergent | AAT Bioquest [aatbio.com]

- 8. J63574.06 [thermofisher.com]

- 9. avantiresearch.com [avantiresearch.com]

- 10. bluetigerscientific.com [bluetigerscientific.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. cube-biotech.com [cube-biotech.com]

Methodological & Application

MEGA-8 for Membrane Protein Extraction: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane proteins are integral to a vast array of cellular processes, including signal transduction, molecular transport, and cell adhesion. Consequently, they represent a major class of therapeutic drug targets. However, the hydrophobic nature of these proteins presents significant challenges for their extraction from the lipid bilayer while maintaining their native conformation and biological activity. The choice of detergent is a critical factor in overcoming these challenges.

MEGA-8 (Octanoyl-N-methylglucamide) is a non-ionic detergent that has proven to be a valuable tool for the solubilization of membrane proteins. Its non-denaturing properties and high critical micelle concentration (CMC) make it effective at disrupting lipid-lipid and lipid-protein interactions without compromising protein structure and function.[1] This document provides detailed application notes and protocols for the use of this compound in membrane protein extraction and its compatibility with various downstream applications.

Properties of this compound and Other Common Detergents

The selection of an appropriate detergent is crucial for the successful extraction and purification of membrane proteins. The properties of the detergent, such as its critical micelle concentration (CMC), aggregation number, and chemical nature, will influence its effectiveness. Below is a comparison of this compound with other commonly used detergents.

| Property | This compound | n-Dodecyl-β-D-maltoside (DDM) | CHAPS |

| Type | Non-ionic | Non-ionic | Zwitterionic |

| Molecular Weight ( g/mol ) | 321.4 | 510.6 | 614.9 |

| Critical Micelle Concentration (CMC) | 58-79 mM[1] | 0.17 mM | 8 mM |

| Aggregation Number | ~70 | 98-147 | 4-14 |

| Micelle Molecular Weight (kDa) | ~22.5 | ~50-75 | ~2.5-8.6 |

| Dialyzable | Yes (High CMC) | No (Low CMC) | Yes |

| UV Absorbance (280 nm) | Low[1] | Low | Low |